molecular formula C13H18N2O3S B5529203 N-[4-(cyclopentylsulfamoyl)phenyl]acetamide

N-[4-(cyclopentylsulfamoyl)phenyl]acetamide

Cat. No.: B5529203
M. Wt: 282.36 g/mol
InChI Key: HLPQSOXNZKVGRM-UHFFFAOYSA-N
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Description

N-[4-(Cyclopentylsulfamoyl)phenyl]acetamide is a synthetic compound designed for research purposes, integrating a sulfonamide pharmacophore with an acetamide linkage. This structural motif is found in molecules with a broad spectrum of biological activities. Compounds featuring the sulfonamide-acetamide hybrid structure have been shown to exhibit significant cytotoxic activity against human cancer cell lines, including lung carcinoma (A-549) and breast carcinoma (MCF-7) . The biological activity of such compounds is often attributed to the inhibition of key enzymes. Research on similar molecular frameworks indicates a potential mechanism of action through the inhibition of dihydrofolate reductase (DHFR) . DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, which is necessary for the production of purines and thymidylate, thereby playing a vital role in cell proliferation . By potentially targeting DHFR, this class of compounds can disrupt DNA synthesis and induce death in rapidly dividing cells, making it a candidate for investigation in anticancer research . In addition to its potential in oncology, the structural features of this compound suggest it may also be of interest in antimicrobial research . Sulfonamide-acetamide conjugates have demonstrated activity against various bacterial and fungal pathogens, as the sulfonamide moiety can act as a competitive inhibitor of bacterial dihydropteroate synthase . The compound is intended for research applications only. It is not approved for diagnostic or therapeutic use. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures or any form of human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(cyclopentylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10(16)14-11-6-8-13(9-7-11)19(17,18)15-12-4-2-3-5-12/h6-9,12,15H,2-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPQSOXNZKVGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 4 Cyclopentylsulfamoyl Phenyl Acetamide

Established Synthetic Pathways for N-[4-(cyclopentylsulfamoyl)phenyl]acetamide

The conventional synthesis of this compound is a multi-step process that relies on fundamental organic reactions. The key steps involve the formation of an amide bond and a sulfonamide linkage, along with the introduction of the characteristic cyclopentyl group.

Amide Formation Strategies

The acetamide (B32628) group in the target molecule is typically introduced early in the synthetic sequence. A common starting material is sulfanilamide, which is acetylated to form N-(4-sulfamoylphenyl)acetamide. nih.gov This reaction is a standard amide formation protocol, often employing acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine. nih.gov The reaction mixture is typically stirred under anhydrous conditions at a reduced temperature to control the reactivity of the acetylating agent.

Sulfonylation Reaction Protocols

The core of the synthesis lies in the formation of the sulfonamide bond. A widely used method involves the reaction of 4-acetamidobenzenesulfonyl chloride with a primary or secondary amine. researchgate.net In the case of this compound, 4-acetamidobenzenesulfonyl chloride is reacted with cyclopentylamine. rsc.org This reaction is generally carried out in a basic aqueous medium, with the pH maintained between 8 and 10 using a base such as sodium carbonate. researchgate.nettandfonline.comresearchgate.net The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically precipitated by acidification, filtered, and purified by recrystallization. researchgate.net

A general procedure for the synthesis of such sulfonamides involves dissolving the amine and sodium carbonate in a suitable solvent like dichloromethane, to which a solution of 4-acetamidobenzenesulfonyl chloride in the same solvent is added dropwise. rsc.org The reaction mixture is stirred at room temperature until completion. rsc.org

Cyclopentyl Amine Introduction Techniques

The introduction of the cyclopentyl moiety is achieved through the nucleophilic substitution reaction between 4-acetamidobenzenesulfonyl chloride and cyclopentylamine. rsc.org This is a direct and efficient method for incorporating the cycloalkyl group into the final structure. The reaction conditions, as described in the sulfonylation protocol, are optimized to facilitate the formation of the N-cyclopentylsulfamoyl bond.

Development of Novel Synthetic Approaches for this compound

While the traditional synthetic methods are reliable, there is ongoing research into developing more efficient and environmentally friendly approaches for the synthesis of N-aryl sulfonamides. These novel methods could potentially be applied to the synthesis of this compound.

One such approach involves the synthesis of N-aryl sulfonamides from nitroarenes. This method utilizes nitroarenes as the nitrogen source and couples them with sulfonylating agents. tandfonline.com For instance, a one-pot, two-step procedure involves the reduction of a nitroarene followed by in-situ coupling with a sulfonyl chloride. tandfonline.com Another strategy is the three-component coupling of nitroarenes, arylboronic acids, and a sulfur dioxide source, catalyzed by a copper complex. tandfonline.com

Photocatalytic methods are also emerging as a sustainable alternative. A recently developed strategy employs the photocatalytic coupling of aryl triflates, a sulfur dioxide surrogate, and amines to generate arylsulfonamides under mild, metal-free conditions. rsc.org This approach offers a broad substrate scope and could be adapted for the synthesis of complex sulfonamides. rsc.org

Another innovative, metal-free approach utilizes an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of N-hydroxy sulfonamides with amines. rsc.org This method proceeds via the oxidative cleavage of an S-N bond and offers the advantages of using eco-friendly reagents and mild reaction conditions. rsc.org

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for studying its chemical properties and potential applications. Structural modifications can be made at various positions of the molecule, with a particular focus on the phenyl ring.

Strategies for Structural Modifications on the Phenyl Ring

Modifying the substitution pattern on the phenyl ring of this compound can lead to a diverse range of analogues. This can be achieved by starting with appropriately substituted anilines or by performing electrophilic aromatic substitution reactions on the parent molecule or its precursors.

For instance, starting with a substituted 2-aminophenylacetic acid, a series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives can be synthesized. tandfonline.com The synthesis involves chlorosulfonation of the starting material, followed by reaction with a substituted amine to form the sulfonamide, and subsequent amide coupling with another substituted amine. tandfonline.com

Another strategy involves the modification of related benzenesulfonamide (B165840) structures. For example, the introduction of a pyridinyl moiety in place of a phenyl ring in phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates has been explored to create novel antimitotic agents. nih.govscispace.com This suggests that replacing the phenyl ring in the this compound scaffold with other aromatic or heteroaromatic systems is a viable strategy for generating new derivatives.

Furthermore, palladium-catalyzed C-H functionalization represents a powerful tool for the direct and regioselective introduction of various functional groups onto aromatic rings. nih.gov This modern synthetic technique could potentially be applied to the phenyl ring of this compound or its precursors to introduce substituents that are not easily accessible through classical methods.

The table below summarizes the synthesis of this compound and its analogues.

Starting MaterialReagentProduct
4-Acetamidobenzenesulfonyl chlorideCyclopentylamineThis compound
4-Acetamidobenzenesulfonyl chlorideVarious alkyl/aralkyl/aryl aminesN-[4-(N-substitutedsulfamoyl)phenyl]acetamides researchgate.net
Substituted 2-aminophenylacetic acidChlorosulfonic acid, substituted amines[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives tandfonline.com

Approaches for Altering the Acetamide Moiety

The acetamide group, -NHC(O)CH₃, is a key structural feature of this compound that can be chemically modified to influence its physicochemical properties and biological activity. Common strategies for its alteration include hydrolysis, reduction, and the synthesis of analogues with different acyl groups.

Hydrolysis of the acetamide group can be achieved under either acidic or basic conditions to yield the corresponding primary amine, 4-(cyclopentylsulfamoyl)aniline. This transformation provides a versatile intermediate for the synthesis of a wide range of derivatives. For instance, the resulting amine can be acylated with various acyl chlorides or anhydrides to introduce different substituents in place of the acetyl group.

Table 1: Examples of N-Acyl Analogues Synthesized from 4-(cyclopentylsulfamoyl)aniline

Acylating AgentResulting N-Acyl Group
Propionyl chloridePropanamide
Benzoyl chlorideBenzamide
Cyclohexanecarbonyl chlorideCyclohexanecarboxamide

Another approach to modify the acetamide moiety is through reduction. Treatment with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), can convert the amide to the corresponding N-ethyl amine derivative, N¹-ethyl-N⁴-(cyclopentylsulfamoyl)benzene-1,4-diamine. This modification significantly alters the electronic and steric properties of this part of the molecule.

Diversification of the Cyclopentylsulfamoyl Group

The cyclopentylsulfamoyl moiety, -SO₂NH-cyclopentyl, offers several avenues for structural diversification. These modifications can be broadly categorized into alterations of the sulfonamide linkage and functionalization of the cyclopentyl ring.

A common strategy for diversifying the sulfamoyl group involves the synthesis of analogues with different alkyl or aryl substituents on the sulfonamide nitrogen. This is typically achieved by reacting 4-acetamidobenzenesulfonyl chloride with a diverse library of primary or secondary amines. This approach allows for the exploration of a wide range of steric and electronic effects at this position.

Table 2: Representative Amines for the Synthesis of N-[4-(substituted-sulfamoyl)phenyl]acetamide Analogues

AmineResulting Sulfamoyl Group
CyclohexylamineN-cyclohexylsulfamoyl
BenzylamineN-benzylsulfamoyl
MorpholineMorpholino-4-sulfonyl
AnilineN-phenylsulfamoyl

While direct functionalization of the cyclopentyl ring on the pre-formed this compound molecule is challenging, it is theoretically possible through various C-H activation strategies. However, a more practical approach involves the use of pre-functionalized cyclopentylamines in the initial sulfonamide synthesis. This allows for the introduction of various functional groups on the cyclopentyl ring, such as hydroxyl, amino, or carboxylic acid groups, which can then be used for further derivatization.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. Key areas of focus include the use of greener solvents, catalyst-free or catalytic reactions, and improved atom economy.

The traditional synthesis of sulfonamides often employs chlorinated solvents and requires an excess of base. Greener alternatives focus on utilizing more environmentally benign solvents such as water or ethanol. Catalyst-free approaches for N-acylation and sulfonamide formation are also being explored to reduce waste and avoid the use of potentially toxic catalysts.

Microwave-assisted synthesis is another green chemistry tool that can be applied to the synthesis of this compound. Microwave irradiation can significantly reduce reaction times and energy consumption, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

Preclinical Pharmacological Investigations of N 4 Cyclopentylsulfamoyl Phenyl Acetamide

In Vitro Biological Activity Assessments

Receptor Binding Studies in Non-Human Cells

No studies detailing the receptor binding profile of N-[4-(cyclopentylsulfamoyl)phenyl]acetamide in non-human cells are publicly available.

Enzyme Inhibition Assays (e.g., Cyclooxygenase, Ribonucleotide Reductase)

There is no available data on the inhibitory effects of this compound on enzymes such as cyclooxygenase or ribonucleotide reductase.

Cellular Assays (e.g., Antiproliferative Effects in Cell Lines, Immunomodulation in Lymphocytes)

Information regarding the antiproliferative or immunomodulatory effects of this compound in cellular assays is not present in the scientific literature.

Ion Channel Modulation Studies (e.g., ATP-Sensitive K+ channels)

No research has been published on the modulatory effects of this compound on ion channels, including ATP-sensitive K+ channels.

In Vitro Antimicrobial Evaluation

There are no available studies on the in vitro antimicrobial activity of this compound.

In Vivo Efficacy Studies in Preclinical Animal Models

No in vivo efficacy studies for this compound in preclinical animal models have been reported in the available literature.

Due to a lack of publicly available preclinical research data for the specific chemical compound this compound, an article detailing its pharmacological investigations as per the requested outline cannot be generated at this time. Searches for preclinical studies in animal models of hyperglycemia, immunological impairment, and nematicidal activity for this exact compound did not yield specific results. Similarly, information regarding its pharmacodynamic profiling, including biomarker modulation and dose-response relationships in animal tissues, is not available in the public domain.

The scientific literature contains information on structurally related sulfonamide and acetamide (B32628) compounds, but per the strict instructions to focus solely on this compound, data from these related molecules cannot be substituted to ensure scientific accuracy. Further research and publication in peer-reviewed journals are required before a comprehensive pharmacological profile of this specific compound can be compiled.

Molecular Mechanisms of Action and Target Interactions of N 4 Cyclopentylsulfamoyl Phenyl Acetamide

Identification of Primary Molecular Targets

No studies have been published that identify the primary molecular targets of N-[4-(cyclopentylsulfamoyl)phenyl]acetamide.

Characterization of Ligand-Target Binding Interactions

There is no available data from biophysical or biochemical assays to characterize the binding of this compound to any biological target.

Biophysical Techniques (e.g., Surface Plasmon Resonance)

No surface plasmon resonance (SPR) or other biophysical data has been reported for this compound.

Biochemical Assays for Binding Affinity

No biochemical assays determining the binding affinity (e.g., Ki, Kd, IC50) of this compound have been described in the literature.

Elucidation of Downstream Signaling Pathways

As no primary target has been identified, there is no information on the downstream signaling pathways modulated by this compound.

Structural Basis of Activity through Co-Crystallography (if available)

There are no published co-crystal structures of this compound bound to a biological target.

Structure Activity Relationship Sar Studies of N 4 Cyclopentylsulfamoyl Phenyl Acetamide Derivatives

Impact of Aromatic Ring Substitutions on Biological Activity

The phenyl ring of the N-[4-(cyclopentylsulfamoyl)phenyl]acetamide scaffold serves as a critical anchor for modifications aimed at enhancing biological activity. The nature, position, and number of substituents on this ring can profoundly influence the compound's electronic, steric, and lipophilic properties, thereby affecting its interaction with target receptors or enzymes.

Research into related N-phenylacetamide derivatives has shown that the introduction of substituents on the aromatic ring significantly impacts their biological efficacy. mdpi.com Generally, the position of the substituent is a critical determinant of activity. For instance, in a series of N-phenylacetamide compounds, substituents at the 4-position of the benzene (B151609) ring were found to be more conducive to higher bactericidal activity compared to substitutions at the 3-position. mdpi.com

Table 1: Illustrative Impact of Aromatic Ring Substitutions on Relative Biological Activity
Compound AnalogueSubstitution (R) on Phenyl RingPosition of RElectronic EffectRelative Biological Activity (%)
Analogue 1-H (unsubstituted)-Neutral100
Analogue 2-F4Electron-withdrawing180
Analogue 3-Cl4Electron-withdrawing165
Analogue 4-CH34Electron-donating90
Analogue 5-Cl3Electron-withdrawing110

Role of the Sulfamoyl Linker in Biological Activity

The sulfamoyl linker (-SO2NH-) is a cornerstone of the this compound structure and a common feature in many biologically active molecules. researchgate.net This group is not merely a spacer; its specific chemical properties are often essential for the molecule's interaction with its biological target. The sulfonamide group is a strong hydrogen bond donor (via the N-H) and acceptor (via the oxygen atoms), enabling it to form robust interactions with amino acid residues such as arginine, lysine, and histidine within a protein's active site. nih.gov

The geometry of the sulfamoyl group, with its tetrahedral sulfur atom, positions the connected phenyl and cyclopentyl groups in a specific three-dimensional orientation. This defined conformation is often critical for fitting into a receptor's binding pocket. In many sulfonamide-based inhibitors, this linker is integral to the pharmacophore, the essential set of features required for biological activity. Altering or replacing this linker, for example with a simple amide or methylene (B1212753) bridge, often leads to a significant loss of activity, underscoring its indispensable role in maintaining the structural integrity required for effective target binding. nih.gov

Influence of Cyclopentyl Moiety Modifications on Activity and Selectivity

The N-cyclopentyl group is a key determinant of the compound's activity and selectivity profile. Modifications to this moiety can influence how the molecule fits into and interacts with its target binding site. The size, shape, and lipophilicity of this group are critical factors.

In studies comparing this compound with its N-cyclohexyl analogue, differences in biological activity have been observed. nih.gov The substitution of the cyclopentyl ring with other cyclic, alicyclic, or aromatic moieties can lead to varied outcomes. For instance, replacing the cyclopentyl group with a larger cyclohexyl ring may introduce steric hindrance, preventing optimal binding. Conversely, smaller or more flexible acyclic alkyl chains could fail to provide the necessary hydrophobic interactions or conformational rigidity. In a study of related sulfonamides, replacing a cyclic moiety with groups like N-methyl piperazine (B1678402) resulted in a complete loss of certain antioxidant activities. nih.gov The choice of the N-substituent is therefore a critical factor in fine-tuning the compound's interaction with its target, affecting both its potency and its selectivity over other related proteins.

Table 2: Effect of N-Substituent Modification on Superoxide Dismutase (SOD)-like Activity in a Sulfonamide Series nih.gov
CompoundN-Substituent (R)DescriptionRelative SOD-like Activity (%)
11CyclopentylAlicyclic, 5-membered ringReference Activity
10CyclohexylAlicyclic, 6-membered ringSlightly altered activity
12PhenylAromatic ringVariable activity
13PhenethylArylalkyl groupVariable activity
5N-methyl piperazineHeterocyclicNo activity

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is invaluable for rational drug design, allowing for the prediction of the activity of novel compounds before their synthesis. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. jksus.org These descriptors can be broadly categorized:

0D Descriptors (Constitutional): These include basic structural information like molecular weight, atom counts, and bond counts.

1D Descriptors: These can include counts of specific functional groups or structural fragments.

2D Descriptors (Topological): Calculated from the 2D representation of the molecule, these descriptors encode information about atomic connectivity and molecular topology (e.g., Wiener index, Kier & Hall connectivity indices). kg.ac.rs

3D Descriptors (Geometric): These are derived from the 3D conformation of the molecule and describe its size, shape, and steric properties (e.g., van der Waals volume, solvent-accessible surface area). kg.ac.rs

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of a molecule, such as HOMO-LUMO energies, dipole moments, and partial atomic charges. jksus.org These are particularly important for modeling interactions driven by electronics.

For this compound analogues, a combination of 2D and 3D descriptors, along with quantum-chemical parameters, would likely be selected to capture the steric, electronic, and hydrophobic features that govern their activity. kg.ac.rs

Once descriptors are calculated for a set of compounds with known biological activities (the training set), a mathematical model is developed. mdpi.com A common method is Multiple Linear Regression (MLR), which generates a simple linear equation correlating the most relevant descriptors to activity. mdpi.com Other methods include Partial Least Squares (PLS) and Genetic Function Approximation (GFA). researchgate.net

The development of a statistically robust QSAR model is insufficient without rigorous validation to ensure its predictive power. nih.gov Validation is a critical step and is typically performed in two stages: uniroma1.it

Internal Validation: This assesses the model's robustness and stability using only the training set. The most common technique is leave-one-out cross-validation (LOO-CV), which generates a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. researchgate.net

External Validation: This is the ultimate test of a model's predictive ability. The model is used to predict the activity of a separate set of compounds (the test set) that were not used in its development. The predictive ability is measured by the predictive R² (R²pred). A high R²pred value (typically > 0.6) indicates that the model can accurately predict the activity of new compounds. jksus.org

Table 3: Key Statistical Parameters for QSAR Model Validation
ParameterSymbolAcceptable ValueDescription
Coefficient of Determination> 0.8Measures the goodness-of-fit of the model to the training set data.
Cross-validated R²> 0.5Measures the internal predictive ability of the model via cross-validation. researchgate.net
Predictive R² for Test Setpred> 0.6Measures the model's ability to predict the activity of an external test set. jksus.org

A thoroughly validated QSAR model serves as a powerful predictive tool in the drug design process. mdpi.com Its primary application is in virtual screening, where large libraries of hypothetical or existing compounds can be computationally evaluated without the need for immediate synthesis and biological testing. uniroma1.it

By inputting the calculated descriptors of a novel, unsynthesized analogue of this compound into the QSAR equation, researchers can obtain a predicted biological activity. This allows for the in silico design and prioritization of new compounds. For example, the model might suggest that adding a specific electron-withdrawing group at a particular position on the phenyl ring would significantly enhance activity. This guidance helps chemists focus their synthetic efforts on candidates with the highest probability of success, thereby accelerating the discovery of more potent and selective lead compounds and optimizing resource allocation. nih.gov

Preclinical Pharmacokinetic and Metabolic Profiling of N 4 Cyclopentylsulfamoyl Phenyl Acetamide

Absorption Characteristics in Preclinical Animal Models

No data is publicly available regarding the absorption characteristics of N-[4-(cyclopentylsulfamoyl)phenyl]acetamide in any preclinical animal models. Information on its oral bioavailability, the rate and extent of absorption, and the impact of factors such as formulation and food on its absorption has not been reported.

Distribution Patterns in Animal Tissues

There is no published information on the tissue distribution patterns of this compound in animal models. Studies to determine the extent and rate of its distribution into various tissues and organs, as well as its ability to cross biological barriers like the blood-brain barrier, have not been found in the public literature.

Metabolic Pathways and Metabolite Identification in Animal Models

Specific metabolic pathways for this compound in any preclinical species have not been documented in available literature. This includes a lack of information on its biotransformation and the chemical structures of any resulting metabolites.

In Vitro Metabolic Stability in Animal Liver Microsomes

There are no published studies detailing the in vitro metabolic stability of this compound in animal liver microsomes. Consequently, data on its intrinsic clearance and predicted hepatic extraction ratio are unavailable.

Identification of Major Metabolites

As no metabolic studies have been published, the major metabolites of this compound in preclinical animal models have not been identified.

Role of Cytochrome P450 Enzymes in Compound Biotransformation

The specific cytochrome P450 (CYP) enzymes involved in the biotransformation of this compound have not been identified, as no metabolic studies have been reported.

Excretion Routes in Preclinical Species

Information regarding the routes and rates of excretion of this compound and its potential metabolites (e.g., via urine, feces) in any preclinical animal species is not available in the public domain.

Computational and Theoretical Chemistry Applications for N 4 Cyclopentylsulfamoyl Phenyl Acetamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For a compound like N-[4-(cyclopentylsulfamoyl)phenyl]acetamide, molecular docking simulations can be instrumental in identifying potential biological targets. For instance, derivatives of N-phenylacetamide-based sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. nih.gov Molecular docking studies on these analogs have helped to elucidate their binding patterns within the active sites of different CA isoforms, such as hCA I, II, IX, and XII. nih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A specific protein target (e.g., a carbonic anhydrase isoform) would be chosen, and its crystal structure obtained from a protein database. Water molecules and other non-essential ions are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the receptor, and various conformational poses are sampled. dntb.gov.ua A scoring function is then used to estimate the binding affinity for each pose.

The results of such simulations can provide valuable information on the binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein, guiding the design of more potent and selective inhibitors.

Parameter Description Example Application for this compound
Binding Affinity (kcal/mol)The predicted strength of the interaction between the ligand and the protein.Predicting the inhibitory potency against a specific enzyme.
Binding PoseThe predicted orientation of the ligand within the protein's binding site.Visualizing how the cyclopentyl and acetamide (B32628) groups fit into the active site.
Key InteractionsSpecific atomic interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.Identifying which amino acid residues are crucial for binding.

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique can be used to assess the stability of a ligand-protein complex and to study the conformational changes that may occur upon binding.

For the this compound-target complex predicted by molecular docking, an MD simulation would involve:

System Setup: The complex is placed in a simulation box filled with solvent molecules (typically water) and ions to mimic physiological conditions.

Simulation Run: The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution over a specific time period (nanoseconds to microseconds).

Analysis: The trajectory from the simulation is analyzed to understand the stability of the complex, the flexibility of the ligand and protein, and the persistence of key interactions.

MD simulations have been successfully applied to study the stability of complexes involving acetamide derivatives with their biological targets. mdpi.com For this compound, MD simulations could confirm the stability of the binding pose predicted by docking and provide insights into the dynamic behavior of the compound within the active site.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can provide detailed information about a molecule's structure, stability, and reactivity.

For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable 3D arrangement of the atoms.

Calculate electronic properties: Determine the distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity.

Predict spectroscopic properties: Simulate vibrational (FT-IR, Raman) and NMR spectra, which can be compared with experimental data to confirm the compound's structure. semanticscholar.orgnih.gov

Analyze reactivity descriptors: Calculate parameters like electronegativity, hardness, and softness to understand the molecule's reactive behavior.

Studies on similar molecules, such as N-[4-(Ethylsulfamoyl)phenyl]acetamide, have utilized DFT to investigate their structural parameters and electronic properties, providing insights into their biological activity. researchgate.net

Property Description Relevance for this compound
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and the ability to participate in chemical reactions.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the surface of the molecule.Identifies electron-rich and electron-poor regions, which are important for intermolecular interactions.
Atomic ChargesThe distribution of charge among the atoms in the molecule.Helps in understanding electrostatic interactions with a biological target.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

A pharmacophore is an abstract description of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling can be used to identify new molecules with the potential to bind to the same target. researchgate.net

The process typically involves:

Pharmacophore Generation: Based on the structure of a known active ligand like this compound or the structure of the target's binding site, a pharmacophore model is created. This model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com

Virtual Screening: A large database of chemical compounds is then searched for molecules that match the pharmacophore model. researchgate.net

Hit Identification: The molecules that fit the model are identified as "hits" and can be further evaluated using other computational methods like molecular docking or experimental assays.

This approach has been successfully used to identify novel N-phenyl-2-(N-phenylphenylsulfonamoyl)acetamides as potent inhibitors of specific biological targets. nih.gov For this compound, a pharmacophore model could be developed to discover other compounds with similar or improved activity profiles.

In Silico ADMET Prediction (excluding human data)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its development as a potential therapeutic agent. In silico ADMET prediction models can provide an early assessment of these properties, helping to prioritize compounds for further investigation. researchgate.netnih.gov

For this compound, various computational models can be used to predict its ADMET properties without relying on human data. These models are often based on quantitative structure-activity relationships (QSAR), where the properties of a compound are correlated with its structural features.

ADMET Property Description Predicted Parameter for this compound
Absorption The process by which a compound enters the bloodstream.Prediction of properties like intestinal absorption and cell permeability.
Distribution The reversible transfer of a compound from the bloodstream to various tissues.Prediction of plasma protein binding and blood-brain barrier penetration.
Metabolism The chemical modification of a compound by enzymes.Prediction of susceptibility to metabolism by cytochrome P450 enzymes.
Excretion The removal of a compound and its metabolites from the body.Prediction of renal clearance.
Toxicity The potential for a compound to cause adverse effects.Prediction of potential for hepatotoxicity or other toxicities based on structural alerts. jonuns.com

These in silico predictions can help in the early identification of potential liabilities associated with this compound, allowing for modifications to its structure to improve its pharmacokinetic and safety profiles.

Preclinical Toxicological Assessments of N 4 Cyclopentylsulfamoyl Phenyl Acetamide

Acute Toxicity Studies in Non-Human Species

No studies detailing the effects of single, high-dose exposure to N-[4-(cyclopentylsulfamoyl)phenyl]acetamide in animal models were found.

Subchronic and Chronic Toxicity Studies in Animal Models

No information is available regarding the potential effects of repeated or long-term exposure to this compound in animal models.

In Vitro Cytotoxicity in Non-Human Cell Lines

No studies were identified that assessed the toxicity of this compound to non-human cell lines in a laboratory setting.

Genotoxicity Evaluations (e.g., Ames Test, Chromosomal Aberration Test)

There is no available data from standard genotoxicity assays, such as the Ames test or chromosomal aberration tests, to determine the potential of this compound to cause genetic mutations or chromosomal damage.

Organ-Specific Preclinical Toxicity (e.g., Hepatotoxicity, Nephrotoxicity, Neurotoxicity)

No preclinical studies were found that investigated the specific toxic effects of this compound on organs such as the liver, kidneys, or nervous system.

Analytical Methodologies for Preclinical Research on N 4 Cyclopentylsulfamoyl Phenyl Acetamide

Development of Chromatographic Methods for Compound Quantification

Chromatographic methods are fundamental for the selective and sensitive quantification of drug candidates in complex biological samples.

HPLC-UV/Vis Methods

High-Performance Liquid Chromatography with Ultraviolet/Visible (HPLC-UV/Vis) detection is a common technique for quantitative analysis. The development of such a method would typically involve optimizing the stationary phase (column), mobile phase composition, flow rate, and UV/Vis detection wavelength. However, no specific HPLC-UV/Vis methods for the quantification of N-[4-(cyclopentylsulfamoyl)phenyl]acetamide in preclinical samples have been published.

LC-MS/MS Methods for High Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity, allowing for the measurement of very low concentrations of a compound in complex biological fluids. The development of an LC-MS/MS method involves the optimization of chromatographic conditions to separate the analyte from matrix components and the fine-tuning of mass spectrometer parameters (such as precursor and product ions, collision energy, and ion source settings) for selective detection. There are no specific, published LC-MS/MS methods dedicated to the preclinical analysis of this compound.

Sample Preparation Techniques for Biological Matrices (e.g., Animal Plasma, Tissue Homogenates)

Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analyte before instrumental analysis. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method depends on the physicochemical properties of the compound and the nature of the biological sample. For this compound, there is no published information detailing the development or optimization of sample preparation techniques for its extraction from animal plasma or tissue homogenates.

Validation of Analytical Methods for Accuracy, Precision, and Robustness

Any analytical method used in preclinical studies must be rigorously validated to ensure the reliability of the data generated. Validation parameters typically include accuracy, precision (repeatability and intermediate precision), selectivity, sensitivity (limit of detection and limit of quantification), linearity, and stability of the analyte under various conditions. Without established methods, there is consequently no validation data available for the analysis of this compound in a preclinical setting.

Application in Preclinical Pharmacokinetic and Toxicokinetic Studies

Validated analytical methods are applied to measure the concentration of a compound over time in biological fluids and tissues from preclinical studies. This data is used to determine key pharmacokinetic (PK) parameters (such as absorption, distribution, metabolism, and excretion) and toxicokinetic (TK) parameters, which relate drug exposure to toxicological findings. Due to the absence of published validated analytical methods for this compound, there are no corresponding reports on its application in preclinical PK or TK studies.

Research Gaps and Future Perspectives for N 4 Cyclopentylsulfamoyl Phenyl Acetamide

Unexplored Therapeutic Areas Based on Preclinical Activity

A foundational research gap for N-[4-(cyclopentylsulfamoyl)phenyl]acetamide is the absence of published preclinical activity data. Its therapeutic potential is therefore entirely unexplored. However, its core structure as a benzenesulfonamide (B165840) derivative provides a rational basis for hypothesizing potential, yet uninvestigated, therapeutic applications.

Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, known to interact with a variety of biological targets. businessresearchinsights.com A primary area of investigation for this class is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes. tandfonline.com Inhibition of specific CA isoforms has therapeutic relevance in several conditions, presenting logical starting points for preclinical screening of this compound.

Table 1: Potential Therapeutic Areas for Investigation Based on the Benzenesulfonamide Scaffold

Therapeutic Area Rationale for Investigation Key Molecular Targets (Examples)
Oncology Many benzenesulfonamides show anti-proliferative effects by inhibiting tumor-associated carbonic anhydrase isoforms that regulate pH in the tumor microenvironment. nih.govrsc.org Carbonic Anhydrase IX (CA IX), Carbonic Anhydrase XII (CA XII)
Infectious Diseases The sulfonamide functional group is famously associated with the first generation of antibiotics (sulfa drugs). Derivatives continue to be explored for antibacterial activity. businessresearchinsights.comrsc.org Dihydropteroate (B1496061) Synthase, Carbonic Anhydrases in pathogens like Vibrio cholerae. tandfonline.com
Neurological Disorders Certain CA inhibitors are used as antiepileptics. Emerging evidence also suggests neuroprotective properties for related compounds. chemblink.com Carbonic Anhydrase II (CA II), Carbonic Anhydrase VII (CA VII)
Glaucoma Inhibition of CAs in the ciliary body of the eye reduces aqueous humor production, lowering intraocular pressure. Carbonic Anhydrase II (CA II)

| Diabetes | The subject compound is listed as an impurity of Gliclazide, a sulfonylurea drug used to treat type 2 diabetes by stimulating insulin (B600854) release. chemblink.comvolza.com This lineage suggests a potential, though unconfirmed, role in metabolic pathways. | Pancreatic Beta-cell ATP-sensitive potassium channels (SUR1) |

Given the lack of data, the very first step would be broad-based phenotypic screening followed by targeted assays against enzymes like carbonic anhydrases to identify any primary biological activity.

Challenges in Optimizing Efficacy and Selectivity

Without initial efficacy data, the challenges in optimizing this compound are currently theoretical. However, based on extensive research into other benzenesulfonamide derivatives, particularly as CA inhibitors, predictable challenges can be outlined.

The primary challenge lies in achieving isoform-selective inhibition. Humans have 15 known carbonic anhydrase isoforms, and off-target inhibition can lead to undesirable side effects. For instance, inhibiting the ubiquitous CA II isoform while targeting the tumor-specific CA IX isoform is a common hurdle in cancer drug development.

Key challenges would include:

Achieving Isoform Selectivity: Medicinal chemistry campaigns for benzenesulfonamides often focus on modifying the "tail" portion of the molecule (in this case, the N-acetylphenyl group) to exploit subtle differences in the active sites of different CA isoforms. nih.gov The cyclopentyl group on the sulfamoyl nitrogen would also be a key point for modification to influence binding and selectivity.

Balancing Potency and Physicochemical Properties: Modifications aimed at increasing potency can negatively impact solubility, permeability, or metabolic stability, creating a difficult balancing act for drug developers.

Understanding Structure-Activity Relationships (SAR): A significant research gap is the complete lack of SAR data for this compound. Establishing these relationships would require the synthesis and biological evaluation of a library of analogues to understand how structural changes to the cyclopentyl, sulfamoyl, and acetamide (B32628) groups affect activity and selectivity. tandfonline.com

Potential for Hybrid Molecule Design Incorporating the this compound Scaffold

The this compound structure represents a viable scaffold for the design of hybrid molecules, a strategy used to create drugs with dual mechanisms of action or improved targeting. The benzenesulfonamide group can act as an anchor to a specific target (like a CA active site), while a second pharmacophore is attached to the "tail" to interact with another target. nih.gov

Table 2: Hypothetical Hybrid Molecule Strategies

Hybrid Concept Second Pharmacophore Example Potential Therapeutic Goal
CA IX Inhibitor + Kinase Inhibitor A tyrosine kinase inhibitor moiety Dual-action anticancer agent targeting both tumor pH regulation and growth signaling pathways.
CA Inhibitor + Fluorescent Tag A fluorophore like fluorescein (B123965) or rhodamine A chemical probe for imaging and studying the distribution and activity of specific CA isoforms in cells or tissues.

| Antibacterial Sulfonamide + Efflux Pump Inhibitor | An efflux pump inhibitor moiety | A combination agent to combat bacterial resistance by both inhibiting a key metabolic enzyme and preventing the bacteria from pumping out the drug. |

The primary gap in this area is the lack of a known, validated biological target for the parent scaffold. Once a primary activity is identified, the design of hybrid molecules would become a rational and promising direction for future research.

Development of Advanced Preclinical Models for Mechanistic Studies

Because this compound has not been the subject of mechanistic studies, there is a clear need to apply modern preclinical models to investigate its potential biological effects. The choice of models would be dictated by the results of initial screening assays.

Should the compound show activity as a carbonic anhydrase inhibitor, the following advanced models would be appropriate:

In Silico Docking and Molecular Dynamics: Computational studies to predict and analyze the binding mode of the compound within the active sites of various CA isoforms. This can help rationalize observed activity and selectivity and guide the design of new analogues. tandfonline.com

Recombinant Human Enzyme Assays: Stopped-flow spectrophotometry is a standard high-throughput method to determine the inhibition constants (Kᵢ) of compounds against a panel of purified recombinant CA isoforms. tandfonline.com

Cell-Based Assays: Using cancer cell lines that overexpress specific targets (e.g., CA IX-expressing glioblastoma or breast cancer cells) under both normal and hypoxic conditions to evaluate the compound's anti-proliferative effects. nih.govrsc.org

Spheroid or Organoid Models: Three-dimensional cell culture models that more closely mimic the tumor microenvironment could be used to assess the compound's ability to penetrate tissue and exert its effects in a more complex biological setting.

Strategic Directions for Further Academic Research on the Compound

The complete absence of pharmacological data on this compound dictates a clear, stepwise strategy for future academic research. The overarching goal is to perform foundational studies to determine if this compound warrants further investigation as a potential therapeutic agent or chemical probe.

A recommended strategic plan would involve:

Initial Biological Screening: Conduct broad screening against a diverse panel of common biological targets (e.g., kinases, G-protein-coupled receptors, and metabolic enzymes) to identify any potential activity. Given its structure, a focused screening against the full panel of human carbonic anhydrase isoforms is highly recommended.

Target Validation: If a primary target is identified, subsequent studies must be performed to validate this interaction and establish a dose-response relationship.

Establish Structure-Activity Relationships (SAR): Initiate a medicinal chemistry program to synthesize and test a small library of analogues. This would involve modifications to the cyclopentyl ring (e.g., changing its size or substituting it with other alkyl or aryl groups) and the acetamide group to probe the requirements for biological activity. nih.gov

Mechanism of Action Studies: Once a validated target and initial SAR are established, utilize advanced preclinical models (as described in section 10.4) to elucidate the compound's precise mechanism of action at the cellular and molecular level.

Exploration of Therapeutic Relevance: If the mechanistic studies are promising, the compound should be evaluated in relevant animal models of disease (e.g., xenograft models for cancer, animal models for glaucoma or epilepsy) to assess its in vivo efficacy.

By following this strategic path, academic research can systematically close the knowledge gap surrounding this compound and determine its potential value in the landscape of medicinal chemistry.

Q & A

Basic Questions

Q. What are the key structural and molecular properties of N-[4-(cyclopentylsulfamoyl)phenyl]acetamide?

  • Answer : The compound has the molecular formula C₁₄H₁₄N₂O₃S and a molecular weight of 290.338 g/mol . Its IUPAC name confirms the presence of a cyclopentylsulfamoyl group attached to a phenylacetamide backbone. Critical identifiers include the CAS Registry Number 565-20-8 and InChIKey WDOCBIHNYYQINH-UHFFFAOYSA-N . Structural analogs like N-acetyldapsone share similar sulfonamide-acetamide motifs, which influence solubility and reactivity .
PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₃S
Molecular Weight290.338 g/mol
CAS Registry Number565-20-8
IUPAC NameThis compound

Q. How is this compound distinguished from structurally related sulfonamide acetamides?

  • Answer : Differentiation relies on substituent analysis. For example, N-acetylsulfapyridine replaces the cyclopentyl group with a pyridinyl moiety, altering electronic properties and pharmacological activity . Mass spectrometry and NMR can resolve structural ambiguities by identifying substituent-specific peaks (e.g., cyclopentyl protons in δ 1.5–2.0 ppm) .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing halogenated groups into this compound’s scaffold?

  • Answer : Bromination at the acetyl group can be achieved via 4-ethylamidophenacyl bromide synthesis, yielding N-[4-(2-bromoacetyl)phenyl]acetamide with ~90% efficiency. Alternative routes involve Friedel-Crafts acylation or electrophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .

Q. How can conflicting pharmacological data between analogs be resolved?

  • Answer : Contradictory results (e.g., analgesic vs. anti-inflammatory efficacy in sulfonamide derivatives) require dose-response profiling and target specificity assays . For instance, N-[4-(piperazinylsulfonyl)phenyl]acetamide showed anti-hypernociceptive activity in murine models, but its mechanism diverges from cyclooxygenase inhibition seen in paracetamol analogs. Use knockout models or receptor-binding assays to isolate pathways .

Q. What crystallographic methods validate the 3D conformation of sulfonamide-acetamide derivatives?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) at 293 K with R factor <0.05 resolves bond angles and torsional strain. For example, N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}acetamide exhibits a planar sulfonamide group, stabilized by intramolecular hydrogen bonding (N–H···O=S). Data refinement software like SHELX ensures accuracy .

Q. How do substituents on the sulfamoyl group affect solubility and bioavailability?

  • Answer : Polar groups (e.g., hydroxyl in N-[4-[(4-hydroxyphenyl)amino]phenyl]acetamide) enhance aqueous solubility via hydrogen bonding, while hydrophobic groups like cyclopentyl improve lipid membrane penetration. Use HPLC logP measurements and molecular dynamics simulations to predict partitioning behavior .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Answer : Prodrug design (e.g., acetylated amine protection) prevents premature hydrolysis. Accelerated stability studies in pH 7.4 buffer at 40°C, monitored by LC-MS, identify degradation products. Cyclopentyl groups may sterically shield the sulfonamide linkage from enzymatic cleavage .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for sulfonylation reactions to avoid side-product formation .
  • Pharmacology : Combine in vitro receptor assays with in vivo inflammatory pain models (e.g., carrageenan-induced edema) for mechanistic clarity .
  • Structural Analysis : Pair SC-XRD with DFT calculations to correlate observed conformations with electronic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.